molecular formula C10H7NO2 B097937 4-Cyanocinnamic acid CAS No. 16642-94-7

4-Cyanocinnamic acid

Cat. No.: B097937
CAS No.: 16642-94-7
M. Wt: 173.17 g/mol
InChI Key: USVZQKYCNGNRBV-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyanocinnamic acid (CAS: 16642-94-7 or 18664-39-6) is a cinnamic acid derivative with the molecular formula C₁₀H₇NO₂ and a molecular weight of 173.17 g/mol . Structurally, it consists of a cinnamic acid backbone substituted with a cyano group (-CN) at the para position of the phenyl ring. It appears as a white to light brown crystalline powder and is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . Its physicochemical properties include a melting point of 245–248°C and a boiling point of 380.4°C at standard pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mifegyne is synthesized through a multi-step process involving several chemical reactions. The synthesis begins with the preparation of the core steroid structure, followed by the introduction of functional groups necessary for its biological activity. Key steps include:

Industrial Production Methods: Industrial production of Mifegyne involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions: Mifegyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of 4-cyanocinnamic acid derivatives as anticancer agents. For instance, novel silyl cyanocinnamic acid derivatives have been synthesized and evaluated for their effectiveness against cancer cell proliferation. In vitro studies showed that these derivatives exhibited significantly improved inhibition of cancer cell proliferation compared to traditional compounds like cyano-hydroxycinnamic acid (CHC). The lead compounds demonstrated IC50 values ranging from 6 to 93 µM, whereas CHC had values between 1100 and 5300 µM, indicating a substantial increase in potency .

Key Findings:

  • Mechanism of Action : The derivatives act as monocarboxylate transporter (MCT) inhibitors, affecting glycolysis and mitochondrial metabolism in cancer cells.
  • In Vivo Efficacy : In vivo studies using colorectal cancer xenograft models demonstrated that these compounds were well-tolerated and effective in reducing tumor growth .

Mass Spectrometry Applications

This compound is also utilized as a matrix in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). It serves as a crucial component for analyzing biomolecules, particularly proteins and peptides.

Advantages of Using CCA:

  • Improved Sensitivity : Compared to traditional matrices like α-cyano-4-hydroxycinnamic acid (CHCA), CCA provides better ionization efficiency and sensitivity, especially at low concentrations.
  • Cleaner Backgrounds : Studies indicate that CCA results in cleaner mass spectra with fewer low-mass artifacts, enhancing the accuracy of protein identification .

Case Studies:

  • A comparative analysis showed that using CCA yielded better sequence coverage for tryptic digests of proteins at femtomolar levels compared to CHCA, making it a valuable tool in proteomics .

Material Sciences

In material sciences, this compound has potential applications due to its chemical structure which allows for modifications leading to new materials with desirable properties.

Applications Include:

  • Synthesis of Advanced Materials : Derivatives of this compound are being explored for their ability to form polymers and other materials with specific functionalities.
  • Chemical Sensors : The compound's reactivity can be harnessed for developing sensors that detect various analytes based on changes in fluorescence or conductivity.

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ResearchEnhanced inhibition of cancer cell proliferation; effective MCT inhibitors
Mass SpectrometryImproved sensitivity and cleaner backgrounds in MALDI-TOF MS
Material SciencesPotential for advanced materials and chemical sensors

Mechanism of Action

Mifegyne exerts its effects by blocking the progesterone receptor, preventing the hormone from binding and exerting its effects. This leads to the breakdown of the uterine lining and termination of pregnancy. Additionally, Mifegyne has antiglucocorticoid properties, making it useful in the treatment of Cushing’s syndrome .

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Cyanocinnamic acid belongs to a broader class of cinnamic acid derivatives, many of which are utilized in proteomics, antimicrobial research, and material science. Below is a detailed comparison with structurally and functionally related compounds:

MALDI-TOF Matrices

α-Cyano-4-hydroxycinnamic acid (CHCA, CAS: 28166-41-8)
  • Structure: Contains a hydroxyl (-OH) group at the para position and a cyano (-CN) group at the α-position.
  • Performance : CHCA is the "gold standard" matrix for peptide analysis in MALDI-TOF mass spectrometry. However, it exhibits a strong bias toward arginine-containing peptides and induces fragmentation in labile peptides (e.g., phosphopeptides) due to its high laser energy absorption .
  • Comparison: Sensitivity: 4-Chloro-α-cyanocinnamic acid (ClCCA), a chloro-substituted analog, demonstrates 10-fold higher sensitivity for labile peptides compared to CHCA . Fragmentation: ClCCA’s "cooler" desorption properties reduce fragmentation, preserving intact peptide ions in MS mode . Sequence Coverage: ClCCA provides superior sequence coverage at low digest levels due to reduced arginine bias .
Property This compound CHCA 4-Chloro-α-cyanocinnamic acid (ClCCA)
Key Functional Groups -CN (para) -CN (α), -OH (para) -CN (α), -Cl (para)
Sensitivity (Labile Peptides) N/A Moderate 10× higher than CHCA
Fragmentation Tendency N/A High Low
Major Application Organic Synthesis Peptide Analysis Labile Peptide Analysis
Sinapinic Acid (3,5-Dimethoxy-4-hydroxycinnamic acid, CAS: 530-59-6)
  • Structure : Methoxy (-OCH₃) groups at the 3,5-positions and a hydroxyl (-OH) group at the para position.
  • Performance: Preferred for high-mass proteins (>10 kDa) due to efficient desorption . Unlike this compound derivatives, sinapinic acid is less effective for small peptides but excels in intact protein analysis .

Halogen-Substituted Derivatives

4-Fluorocinnamic Acid (CAS: 459-32-5)
  • Structure : Fluorine substituent at the para position.
  • Properties: Lower molecular weight (166.15 g/mol) and distinct electronic effects due to fluorine’s electronegativity. Used in antimicrobial studies but lacks the cyano group critical for MALDI applications .
3,4-Dichlorocinnamic Acid (CAS: 2058-57-7)
  • Structure : Chlorine atoms at the 3,4-positions.
  • Toxicity: Classified as hazardous (H302, H315, H319) due to irritant properties .

Methoxy and Hydroxy Derivatives

3,4-Dihydroxyhydrocinnamic Acid
  • Structure : Two hydroxyl groups on the phenyl ring.
  • Applications: Antioxidant properties are well-documented, but it lacks the cyano group’s electron-withdrawing effects, limiting its utility in MALDI .

Key Research Findings

  • Proteomics : ClCCA outperforms CHCA in sensitivity and fragmentation control, making it ideal for phosphopeptide and sulfopeptide analysis .
  • Thermal Stability: this compound’s high melting point (245–248°C) surpasses that of many analogs, suggesting utility in high-temperature reactions .

Biological Activity

4-Cyanocinnamic acid, a derivative of cinnamic acid, has garnered attention in recent years for its diverse biological activities, particularly in the fields of cancer research and metabolic regulation. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative efficacy with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group (CN-C≡N) at the fourth position of the cinnamic acid structure. This modification enhances its biological activity compared to other cinnamic acid derivatives. The general structure can be represented as follows:

C9H7NO2\text{C}_9\text{H}_7\text{NO}_2

Monocarboxylate Transporter Inhibition

Recent research has highlighted the role of this compound as an inhibitor of monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, which are crucial in cancer metabolism. Elevated expression of these transporters is often associated with poor prognosis in various cancers. Studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on MCT1 and MCT4, leading to reduced lactate transport and altered metabolic pathways in cancer cells .

Anticancer Properties

In vitro studies have shown that this compound derivatives can inhibit cancer cell proliferation effectively. For instance, novel silyl cyanocinnamic acid derivatives were found to have enhanced anticancer properties when compared to traditional inhibitors like α-cyano-4-hydroxycinnamic acid (CHC). The lead compounds exhibited IC50 values in the nanomolar range for MCT inhibition, significantly outperforming CHC which had an IC50 greater than 150 μM .

Comparative Efficacy

The following table summarizes the IC50 values for various cyanocinnamic acid derivatives against MCT1 and MCT4:

CompoundMCT1 IC50 (nM)MCT4 IC50 (nM)
This compound (CHC)>150,000Not reported
Silyl Derivative 2a408Not reported
Silyl Derivative 2b97Not reported
N,N-Dialkyl Cyanocinnamic Acid 98-4811-85

In Vivo Studies

In vivo studies using xenograft models have confirmed the anticancer efficacy of these compounds. For example, treatment with a specific silyl derivative resulted in a tumor growth inhibition rate of approximately 58% compared to control groups . Additionally, pharmacokinetic analyses indicated rapid elimination of these compounds from systemic circulation, emphasizing the need for optimized formulations to enhance bioavailability .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound derivatives:

  • Colorectal Cancer Model : In a study involving WiDr colorectal cancer xenografts, treatment with a potent MCT inhibitor derived from cyanocinnamic acid resulted in significant tumor size reduction compared to untreated controls .
  • Triple-Negative Breast Cancer : Another study demonstrated that a dual inhibitor targeting both MCT1 and MCT4 led to substantial reductions in tumor volume in MDA-MB-231 models, highlighting its potential for treating aggressive breast cancers .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-cyanocinnamic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves Knoevenagel condensation between 4-cyanobenzaldehyde and malonic acid, using pyridine or piperidine as catalysts in ethanol or acetic acid solvents. Yield optimization requires precise control of temperature (80–100°C) and reaction time (4–6 hours). Purification via recrystallization (e.g., using ethanol/water mixtures) is critical to remove unreacted starting materials. Characterization by melting point analysis and HPLC can confirm purity . For novel derivatives, computational tools like ChemDraw and databases (Reaxys, SciFinder) aid in predicting reaction feasibility .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : <sup>1</sup>H NMR should show a trans-alkene proton coupling (J = 16 Hz) at δ 6.4–7.0 ppm and aromatic protons at δ 7.6–8.2 ppm. The carboxylic acid proton appears as a broad peak at δ 12–13 ppm .
  • IR : Key peaks include the nitrile stretch (~2220 cm⁻¹), carboxylic acid O–H (~2500–3000 cm⁻¹), and conjugated C=O (~1680 cm⁻¹) .
  • X-ray crystallography : Confirms the trans-configuration (E-isomer) and planar geometry of the cinnamic acid backbone .
  • Reference databases : Cross-validate spectral data with NIST Chemistry WebBook or peer-reviewed literature .

Q. What are the standard protocols for assessing the solubility and stability of this compound in different solvents?

  • Methodological Answer :

  • Solubility : Perform gravimetric analysis by dissolving known masses in solvents (e.g., DMSO, ethanol, aqueous buffers) under controlled pH and temperature. Use UV-Vis spectroscopy to quantify saturation points.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the nitrile group, requiring pH-adjusted storage .

Advanced Research Questions

Q. How can researchers design experiments to investigate the photophysical properties of this compound for optoelectronic applications?

  • Methodological Answer :

  • UV-Vis/fluorescence spectroscopy : Measure absorbance/emission spectra in varying solvents to study solvatochromism. Correlate with DFT calculations (e.g., Gaussian software) to model excited-state behavior.
  • Quantum yield : Use integrating sphere setups with reference standards (e.g., quinine sulfate).
  • Photostability : Exclude samples to UV light (e.g., 365 nm) and track degradation via HPLC-MS to identify byproducts .

Q. What statistical approaches are recommended for resolving contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan or R’s metafor package. Assess heterogeneity via I² statistics.
  • Sensitivity analysis : Control for variables like assay type (e.g., enzyme inhibition vs. cell viability) or isomer purity (cis/trans ratios).
  • Error modeling : Apply ANOVA to compare inter-lab variability or Bayesian regression to account for publication bias .

Q. How should researchers optimize experimental protocols for studying this compound’s role as a MALDI matrix in mass spectrometry?

  • Methodological Answer :

  • Matrix preparation : Test solvent mixtures (e.g., acetonitrile/water with 0.1% TFA) and matrix-to-analyte ratios (1:1 to 10:1).
  • Laser energy calibration : Use a thresholding approach to minimize fragmentation.
  • Data validation : Compare signal reproducibility across replicates and against alternative matrices (e.g., α-cyano-4-hydroxycinnamic acid) .

Q. What strategies mitigate challenges in correlating computational modeling results with experimental data for this compound’s reactivity?

  • Methodological Answer :

  • Multi-scale modeling : Combine DFT (for electronic properties) and MD simulations (solvent interactions) using software like GROMACS or Amber.
  • Experimental validation : Perform kinetic studies (e.g., stopped-flow spectroscopy) to compare activation energies with computed transition states.
  • Uncertainty quantification : Use Monte Carlo methods to propagate errors from computational approximations .

Q. Data Presentation and Contradiction Analysis

Q. How should researchers present conflicting crystallographic data on this compound polymorphs?

  • Methodological Answer :

  • Tabulate polymorph properties : Include lattice parameters, space groups, and hydrogen-bonding motifs (see example table below).
  • Thermal analysis : Supplement with DSC/TGA data to correlate stability with crystal packing.
  • Contextualize discrepancies : Discuss synthesis conditions (e.g., cooling rates, solvent polarity) that favor specific polymorphs .
Polymorph Space Group Melting Point (°C) Hydrogen Bonds
Form IP2₁/c210–212Carboxylic acid dimers
Form IIC2/c205–207Chain-like via nitrile groups

Q. What frameworks guide the integration of this compound’s physicochemical data into predictive QSAR models?

  • Methodological Answer :

  • Descriptor selection : Include logP, molar refractivity, and Hammett constants (σ) for the nitrile substituent.
  • Validation : Use leave-one-out cross-validation and external test sets from public repositories (e.g., ChEMBL).
  • Interpretability : Apply SHAP (SHapley Additive exPlanations) to highlight critical descriptors in model outputs .

Q. Key Resources

  • Spectral Databases : NIST Chemistry WebBook , Reaxys .
  • Computational Tools : Gaussian (DFT), GROMACS (MD), ChemDraw (naming/structure).
  • Statistical Software : R (metafor, Bayesian analysis), Python (scikit-learn for QSAR).

Properties

IUPAC Name

(E)-3-(4-cyanophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVZQKYCNGNRBV-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801277921
Record name (2E)-3-(4-Cyanophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16642-94-7, 18664-39-6
Record name (2E)-3-(4-Cyanophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16642-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 18664-39-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(4-Cyanophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-cyanocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.607
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E)-3-(4-cyanophenyl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A Heck reaction of 4-bromobenzonitrile and acrylic acid gave 4-cyanocinnamic acid. The acid was reduced to the corresponding alcohol with ethyl chloroformate and then sodium borohydride. Yield 78.6%
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
78.6%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

0.2mol of p-cyanobenzaldehyde and 0.3mol of malonic acid were dissolved in 80ml of pyridine at room temperature, and 30 drops of piperidine were added thereto. The mixture was heated and stirred for 4 hours at about 100° C. After the reaction, the solution was poured slowly into dilute hydrochloric acid (250ml hydrochloric acid/250g water). Then, the resulting white precipitate was separated by filtering and washed with dilute hydrochloric acid and water, and was recrystallized by use of glacial acetic acid to obtain p-cyanocinnamic acid. 0.3mol of thionyl chloride was added to 0.1mol of the p-cyanocinnamic acid and the mixture was heated and stirred at about 80° C for 3 hours. An excess thionyl chloride was then removed under reduced pressure to obtain p-cyanocinnamic acid chloride.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Unii-O4V6XA23KP
Unii-O4V6XA23KP
Unii-O4V6XA23KP
4-Cyanocinnamic acid
Unii-O4V6XA23KP
Unii-O4V6XA23KP
4-Cyanocinnamic acid
Unii-O4V6XA23KP
Unii-O4V6XA23KP
4-Cyanocinnamic acid
Unii-O4V6XA23KP
Unii-O4V6XA23KP
4-Cyanocinnamic acid
Unii-O4V6XA23KP
Unii-O4V6XA23KP
4-Cyanocinnamic acid
Unii-O4V6XA23KP
Unii-O4V6XA23KP
4-Cyanocinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.